4-Chloro-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol
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Overview
Description
4-Chloro-2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol is a complex organic compound characterized by its unique structure, which includes a chlorinated phenol group and a benzodithiepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the chlorination of a phenol derivative, followed by the introduction of the benzodithiepin moiety through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents and catalysts would be critical to ensure the process is environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the benzodithiepin moiety.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
4-Chloro-2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol involves its interaction with molecular targets in biological systems. The phenol group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The benzodithiepin moiety may interact with lipid membranes, affecting their fluidity and function. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(3,5-dimethylphenyl)phenol: Similar structure but lacks the benzodithiepin moiety.
2-(7,8-Dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol: Similar structure but lacks the chlorine atom.
Uniqueness
4-Chloro-2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol is unique due to the combination of the chlorinated phenol group and the benzodithiepin moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17ClOS2 |
---|---|
Molecular Weight |
336.9 g/mol |
IUPAC Name |
4-chloro-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol |
InChI |
InChI=1S/C17H17ClOS2/c1-10-5-12-8-20-17(21-9-13(12)6-11(10)2)15-7-14(18)3-4-16(15)19/h3-7,17,19H,8-9H2,1-2H3 |
InChI Key |
MODBECAJIBMXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CSC(SC2)C3=C(C=CC(=C3)Cl)O)C=C1C |
Origin of Product |
United States |
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